molecular formula C6H10N2 B12287642 2-(Pyrrolidin-3-YL)acetonitrile

2-(Pyrrolidin-3-YL)acetonitrile

Cat. No.: B12287642
M. Wt: 110.16 g/mol
InChI Key: ZKKCALAGXBADEJ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-YL)acetonitrile is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-YL)acetonitrile typically involves the reaction of pyrrolidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-YL)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-3-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-YL)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The nitrile group can also participate in chemical reactions that modify the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but without the nitrile group.

    Pyrrolidinone: Contains a carbonyl group instead of a nitrile group.

    Pyrrolidin-2-one: Another derivative with different functional groups attached to the pyrrolidine ring.

Uniqueness

2-(Pyrrolidin-3-YL)acetonitrile is unique due to the presence of both the pyrrolidine ring and the nitrile group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-pyrrolidin-3-ylacetonitrile

InChI

InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-2,4-5H2

InChI Key

ZKKCALAGXBADEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC#N

Origin of Product

United States

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